Cas no 81534-36-3 (13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromen-8-yl 4-O-acetyl-2,6-dideoxy-3-C-met)
![13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromen-8-yl 4-O-acetyl-2,6-dideoxy-3-C-met structure](https://de.kuujia.com/scimg/cas/81534-36-3x500.png)
81534-36-3 structure
Produktname:13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromen-8-yl 4-O-acetyl-2,6-dideoxy-3-C-met
13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromen-8-yl 4-O-acetyl-2,6-dideoxy-3-C-met Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromen-8-yl 4-O-acetyl-2,6-dideoxy-3-C-met
- LogP
- 13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-metho
- 13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]na
- Trioxacarcin A, 14,17-deepoxy-14,17-dihydroxy-
- CQJDAANTQZISCH-HTEYAJGQSA-N
- [(2S,3R,4R,6R)-6-[[17-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13,18-trihydroxy-18-(hydroxymethyl)-6-methoxy-3-methyl-11-oxo-16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaen-8-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl] acetate
- Antibiotic DC 45B1
- Trioxacarcin B
- (2S,3R,4R,6R)-6-((13a-(((2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromen-8-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl acetate
- 81534-36-3
- DC-45-B1
-
- Inchi: InChI=1S/C42H54O21/c1-15-10-20-27(31(49)29-28(32(20)53-7)22(11-21(46)30(29)48)59-25-13-38(6,50)35(16(2)56-25)58-19(5)45)33-26(15)34-36-41(61-33,39(51,14-43)42(62-34,63-36)37(54-8)55-9)60-24-12-23(47)40(52,17(3)44)18(4)57-24/h10,16,18,21-25,34-37,43,46-47,49-52H,11-14H2,1-9H3/t16-,18-,21?,22?,23+,24-,25-,34?,35+,36?,38+,39?,40+,41?,42?/m0/s1
- InChI-Schlüssel: CQJDAANTQZISCH-HTEYAJGQSA-N
- Lächelt: CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C6(CO)O)(O7)C(OC)OC)OC8CC(C(C(O8)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C
Berechnete Eigenschaften
- Genaue Masse: 894.31575873g/mol
- Monoisotopenmasse: 894.31575873g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 21
- Schwere Atomanzahl: 63
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1770
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 294Ų
- XLogP3: -0.7
13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromen-8-yl 4-O-acetyl-2,6-dideoxy-3-C-met Verwandte Literatur
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
81534-36-3 (13a-[(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranosyl)oxy]-2-(dimethoxymethyl)-1,10,12-trihydroxy-1-(hydroxymethyl)-7-methoxy-5-methyl-11-oxo-1,3a,4,8,9,10,11,13a-octahydro-2H-2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromen-8-yl 4-O-acetyl-2,6-dideoxy-3-C-met) Verwandte Produkte
- 2245233-85-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate)
- 1804876-89-8(Ethyl 2-cyano-4-methyl-6-(trifluoromethoxy)phenylacetate)
- 898443-07-7(9-(2,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
- 1249371-74-1(5-ethyl-2-oxocyclohexane-1-carbaldehyde)
- 832740-02-0(ethyl 4-(2-butylcyclopropyl)butanoate)
- 870774-28-0(Pyrene, 1-bromo-8-[4-(1-naphthalenyl)phenyl]-)
- 2137550-58-2(1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-thiomorpholinyl)-, 1,1-dimethylethyl ester)
- 2138018-12-7(tert-butyl N-methyl-N-(3-propanoylcyclobutyl)carbamate)
- 1211835-70-9([(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate)
- 898429-86-2(3-(4-methoxyphenyl)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropanamide)
Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
